molecular formula C10H6ClNS2 B6615658 2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole CAS No. 1342761-17-4

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole

Cat. No. B6615658
CAS RN: 1342761-17-4
M. Wt: 239.7 g/mol
InChI Key: XDFPCDPZELHKRJ-UHFFFAOYSA-N
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Description

2-Chloro-4H-thiochromeno[4,3-d][1,3]thiazole (2-CT) is a synthetic organic compound belonging to the thiazole family of heterocyclic compounds. It is a colorless, odorless, and crystalline solid. It is synthesized from 4-chloro-2-thioxo-1,3-thiazole in a two-step reaction. 2-CT has a variety of scientific research applications and has been studied for its biochemical and physiological effects. It has also been used as a laboratory reagent in a range of experiments.

Scientific Research Applications

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole has been used in a variety of scientific research applications. It has been used in studies of its biochemical and physiological effects, as well as in a range of experiments as a laboratory reagent. It has also been used as a substrate for the enzymatic synthesis of 2-aminothiazoles, as a catalyst in the synthesis of 1,3-thiazolidin-4-ones, and as a ligand in the synthesis of transition metal complexes.

Mechanism of Action

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX leads to decreased production of prostaglandins, which can have a variety of physiological effects.
Biochemical and Physiological Effects
2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole has been studied for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory, antipyretic, and analgesic properties. It has also been found to have anticonvulsant and antinociceptive effects. In addition, it has been shown to have anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole has a number of advantages and limitations when used as a laboratory reagent. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. However, it is not very soluble in organic solvents and can be difficult to purify. In addition, it can be toxic in high concentrations and can cause skin irritation.

Future Directions

There are a number of potential future directions for the use of 2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole in scientific research. For example, it could be used in the development of new drugs for the treatment of inflammation, pain, and other conditions. It could also be used in the development of new catalysts for organic synthesis. In addition, it could be used to study the mechanism of action of COX inhibitors and to develop new inhibitors of the enzyme. Finally, it could be used to study the biochemical and physiological effects of COX inhibition and to develop new compounds with similar effects.

Synthesis Methods

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole is synthesized from 4-chloro-2-thioxo-1,3-thiazole in a two-step reaction. The first step involves the reaction of 4-chloro-2-thioxo-1,3-thiazole with sodium nitrite in acetic acid to form 2-chloro-4-nitrothiochromeno[4,3-d][1,3]thiazole. The second step involves the reaction of this intermediate with sodium thiosulfate in water to form 2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole.

properties

IUPAC Name

2-chloro-4H-thiochromeno[4,3-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNS2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFPCDPZELHKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4H-[1]benzothiopyrano[4,3-d]thiazole

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